N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
Description
N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a nitrogen-rich heterocyclic compound featuring a tetraaza-fluoren core substituted with a methoxy group at position 6 and a sulfanyl-linked acetamide moiety bearing a cyclopropyl group. The cyclopropyl substituent confers steric constraints that may influence conformational stability and biological interactions .
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-9-4-5-11-10(6-9)13-14(17-11)18-15(20-19-13)23-7-12(21)16-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
ZFDYXVHIJIGBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
Biological Activity
N-Cyclopropyl-2-(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a synthetic compound of interest due to its potential biological activities. Its molecular formula is C15H15N5O2S, and it has a molecular weight of 329.4 g/mol. The compound features a unique tetraaza-fluorene structure that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-[(6-methoxy-9H-1,3,4,9-tetraaza-fluoren-2-yl)sulfanyl]acetamide |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results in various studies.
Antimicrobial Activity
Antimicrobial activity is a significant area of interest for compounds containing the tetraaza-fluorene moiety. In a study evaluating various substituted phenyl derivatives for their antimicrobial potential, compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Testing
A recent study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that structural modifications significantly influenced biological activity. Compounds with higher lipophilicity were more effective against bacterial strains due to improved membrane permeability .
Antitumor Activity
Compounds derived from tetraaza-fluorene structures have been investigated for their antitumor properties. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to interfere with specific cellular pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. In the case of this compound, modifications to the tetraaza core or substituents on the cyclopropyl group could enhance its biological profile.
Key Findings:
- Lipophilicity : Higher lipophilicity generally correlates with increased antimicrobial activity.
- Functional Groups : The presence and position of functional groups on the phenyl ring affect interaction with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Compound A : N-Cyclopropyl-2-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 1002696-32-3)
- Molecular Formula : C₁₅H₁₇N₃O₂S₂
- Key Features :
- A tricyclic system (7-thia-9,11-diazatricyclo) with sulfur and two nitrogen atoms.
- Methyl and oxo substituents on the heterocycle.
- Comparison :
Compound B : N-Cyclopropyl-2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide
- Key Features :
- Pyrrolo-triazolo-pyrazine fused heterocycle with an ethyl-substituted cyclopentyl group.
- Chiral centers (1S,3R,4S) confer stereochemical complexity.
- The fused triazolo-pyrazine system may enhance binding affinity for purinergic receptors or kinases .
Compound C : N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Molecular Formula : C₁₉H₂₇FN₂O₂
- Key Features :
- Cyclohexyl and fluorophenyl substituents.
- Propyl chain on the acetamido group.
- Comparison :
Compound D : 2-Acetamidofluorene (CAS 53-96-3)
Physicochemical and Pharmacokinetic Implications
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Core Heterocycle | 1,3,4,9-Tetraaza-fluoren | 7-Thia-9,11-diazatricyclo | Pyrrolo-triazolo-pyrazine | Fluorophenyl-acetamide | Fluorene |
| Key Substituents | 6-Methoxy, cyclopropyl | Methyl, oxo | Ethyl, cyclopentyl | Cyclohexyl, fluorophenyl | None |
| Molecular Weight | ~335 g/mol (estimated) | 335.44 g/mol | ~400 g/mol (estimated) | 334.21 g/mol | 211.26 g/mol |
| Polarity | Moderate (methoxy-enhanced) | Low (thia-core) | Low (ethyl, pyrazine) | Moderate (fluorophenyl) | Low |
| Potential Applications | Enzyme inhibition, nucleic acid targeting | Metabolic stability | Kinase inhibition | Membrane permeability | Baseline for SAR studies |
Research Findings and Implications
- Compound A : The sulfur-containing tricyclic system may resist oxidative metabolism, favoring long half-life in vivo .
- Compound B : Stereochemical complexity and pyrrolo-triazolo-pyrazine moiety align with kinase inhibitor scaffolds in oncology .
- Compound C : Fluorophenyl and cyclohexyl groups mirror features of NSAIDs, suggesting anti-inflammatory applications .
- Compound D : Simpler structure serves as a reference for structure-activity relationship (SAR) studies in acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
